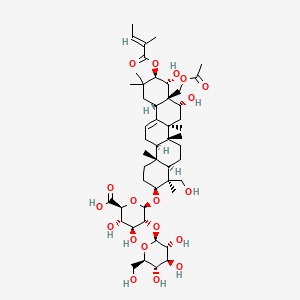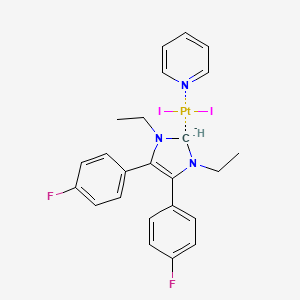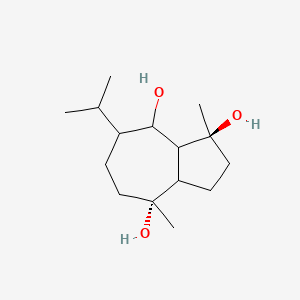
(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol is a complex organic compound with a unique structure. It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound is characterized by its multiple hydroxyl groups and a distinct arrangement of methyl and isopropyl groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol typically involves several steps:
Starting Materials: The synthesis begins with azulene or its derivatives.
Functional Group Introduction: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Methyl and Isopropyl Group Addition: These groups are added via alkylation reactions using reagents such as methyl iodide and isopropyl bromide in the presence of strong bases like sodium hydride.
Cyclization: The final step involves cyclization reactions to form the octahydroazulene structure, often using catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can be further substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a potential candidate for studying hydrogen bonding and molecular recognition.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structural similarity to certain natural products could make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or as a precursor for high-value chemicals.
作用机制
The mechanism by which (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol exerts its effects depends on its interactions with molecular targets. These interactions often involve hydrogen bonding and hydrophobic interactions due to its hydroxyl and alkyl groups. The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
相似化合物的比较
Similar Compounds
Azulene: The parent compound, known for its aromatic properties and blue color.
Guaiol: A sesquiterpenoid alcohol with a similar bicyclic structure.
Cedrol: Another sesquiterpenoid alcohol with a similar hydroxyl group arrangement.
Uniqueness
What sets (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol apart is its specific arrangement of functional groups and its octahydroazulene core. This unique structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H28O3 |
|---|---|
分子量 |
256.38 g/mol |
IUPAC 名称 |
(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15+/m1/s1 |
InChI 键 |
CXQOZINRAFPQEX-DSLCMTKMSA-N |
手性 SMILES |
CC(C)C1CC[C@@](C2CC[C@](C2C1O)(C)O)(C)O |
规范 SMILES |
CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
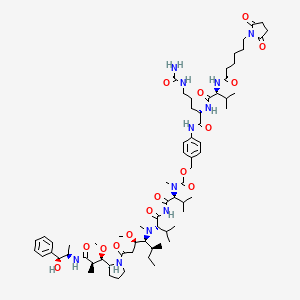
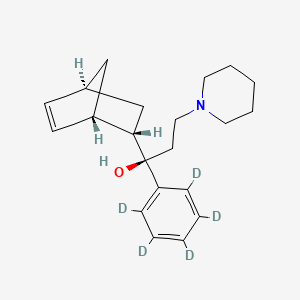
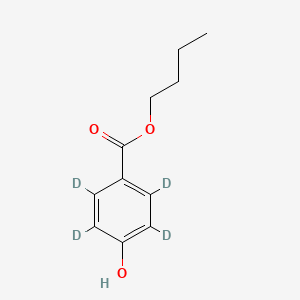
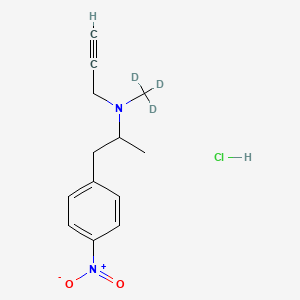

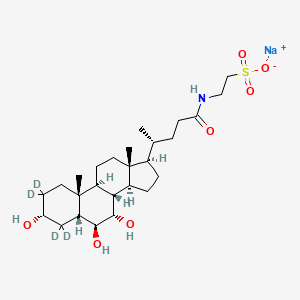
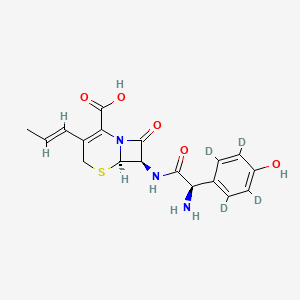
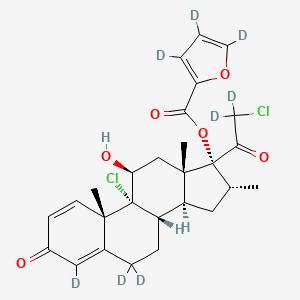
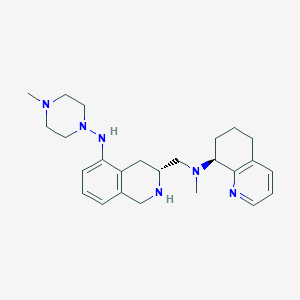
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
